(R)-3-(Benzyl(methyl)amino)propane-1,2-diol
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Overview
Description
®-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral compound with significant importance in various scientific fields. This compound features a benzyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyl(methyl)amino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(Benzyl(methyl)amino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-(Benzyl(methyl)amino)propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Benzylamino)propane-1,2-diol
- ®-3-(Methylamino)propane-1,2-diol
- ®-3-(Phenyl(methyl)amino)propane-1,2-diol
Uniqueness
®-3-(Benzyl(methyl)amino)propane-1,2-diol stands out due to its unique combination of benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of ®-3-(Benzyl(methyl)amino)propane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-3-[benzyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1 |
InChI Key |
HGPHYOVGIFFHJB-LLVKDONJSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@H](CO)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
Origin of Product |
United States |
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